molecular formula C20H22ClN3O4S2 B11643245 Ethyl 4-{3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}piperazine-1-carboxylate

Ethyl 4-{3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}piperazine-1-carboxylate

Cat. No.: B11643245
M. Wt: 468.0 g/mol
InChI Key: NLGZOOBUFDHTLV-SSZFMOIBSA-N
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Description

Ethyl 4-{3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}piperazine-1-carboxylate is a complex organic compound featuring a thiazolidinone ring, a piperazine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a condensation reaction with an appropriate aldehyde.

    Attachment of the Piperazine Ring: The piperazine ring is attached through an acylation reaction using ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Ethyl 4-{3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Pharmaceuticals: It is explored as a lead compound for drug development.

    Industry: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

    Pathways Involved: It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings.

    Piperazine Derivatives: Compounds containing the piperazine ring.

    Chlorophenyl Compounds: Compounds with chlorophenyl groups.

Uniqueness

Ethyl 4-{3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}piperazine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22ClN3O4S2

Molecular Weight

468.0 g/mol

IUPAC Name

ethyl 4-[3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H22ClN3O4S2/c1-2-28-19(27)23-11-9-22(10-12-23)17(25)7-8-24-18(26)16(30-20(24)29)13-14-5-3-4-6-15(14)21/h3-6,13H,2,7-12H2,1H3/b16-13-

InChI Key

NLGZOOBUFDHTLV-SSZFMOIBSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S

Origin of Product

United States

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